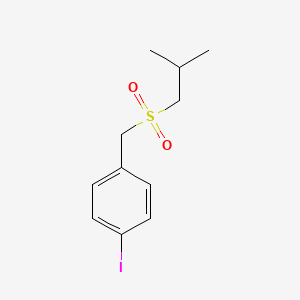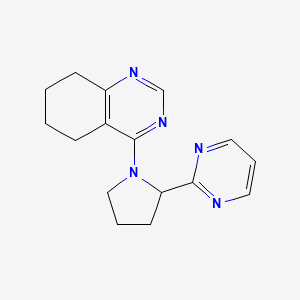![molecular formula C19H23ClN2O2 B7360165 4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol](/img/structure/B7360165.png)
4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields, including medical research. This compound is also known as TAK-659 and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol involves the inhibition of the enzyme Bruton’s tyrosine kinase (BTK). BTK plays a crucial role in the activation of B cells, which are involved in the immune response. Inhibition of BTK by TAK-659 leads to the suppression of B cell activation and proliferation, which results in the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol has several biochemical and physiological effects. These include the inhibition of B cell activation and proliferation, the induction of apoptosis (programmed cell death), and the suppression of cytokine production. Additionally, TAK-659 has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol in lab experiments is its potent antitumor activity against various types of cancer cells. Additionally, TAK-659 has low toxicity and good pharmacokinetic properties, making it a safe and effective candidate for further research. However, one of the limitations of using TAK-659 in lab experiments is its high cost, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for research on 4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol. One area of research is the development of more efficient synthesis methods to reduce the cost of production. Another area of research is the investigation of the potential use of TAK-659 in combination with other drugs to enhance its antitumor activity. Additionally, further studies are needed to investigate the long-term effects of TAK-659 on the immune system and its potential applications in other areas of medical research.
Conclusion:
In conclusion, 4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol is a chemical compound with great potential for use in various fields of scientific research, particularly in oncology. Its potent antitumor activity, low toxicity, and good pharmacokinetic properties make it a promising candidate for further research. However, more studies are needed to investigate its mechanism of action, biochemical and physiological effects, and potential applications in other areas of medical research.
Méthodes De Synthèse
The synthesis of 4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol can be achieved using various methods. One of the most commonly used methods is the reaction of 4-chloro-3-nitrobenzoic acid with 2-pyridylmethyl alcohol in the presence of a reducing agent, such as iron powder, to produce the intermediate compound. This intermediate is then reacted with 1-methylcyclohexan-1-ol in the presence of a base, such as potassium carbonate, to produce the final product.
Applications De Recherche Scientifique
4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the field of oncology. Studies have shown that TAK-659 has potent antitumor activity against various types of cancer cells, including lymphoma, leukemia, and solid tumors.
Propriétés
IUPAC Name |
4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-19(23)9-7-14(8-10-19)22-15-5-6-18(17(20)12-15)24-13-16-4-2-3-11-21-16/h2-6,11-12,14,22-23H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBRIMDHTXRUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC2=CC(=C(C=C2)OCC3=CC=CC=N3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (3S)-3-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methoxycarbonylthiophen-2-yl)methyl]amino]piperidine-1-carboxylate](/img/structure/B7360082.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethyl)propan-1-amine](/img/structure/B7360093.png)

![2-(3-acetylphenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutyl]acetamide](/img/structure/B7360104.png)
![N-[(5-oxopyrrolidin-3-yl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B7360108.png)

![1-[2-(3,4-dihydro-2H-chromene-3-carbonylamino)ethyl]imidazole-4-carboxylic acid](/img/structure/B7360125.png)
![N-[[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7360129.png)
![2-Cyclopropyl-1-[4-(hydroxymethyl)-5-methylfuran-2-carbonyl]piperidin-4-one](/img/structure/B7360134.png)
![2-[1-[1-(Oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylethyl]pyrimidine](/img/structure/B7360136.png)
![N-methyl-N-[1-[(2-phenyl-1,3-oxazol-5-yl)methyl]piperidin-4-yl]methanesulfonamide](/img/structure/B7360142.png)
![2-[1-(4-Benzylsulfonylpiperazin-1-yl)ethyl]pyrimidine](/img/structure/B7360151.png)
![1-Tert-butyl-4-[4-(triazol-1-yl)azepan-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7360182.png)
